Miconazole-d5 Nitrate
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Overview
Description
Miconazole-d5 Nitrate is a deuterium-labeled derivative of Miconazole Nitrate, an imidazole antifungal agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Miconazole Nitrate. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its chemical properties significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Miconazole-d5 Nitrate involves the incorporation of deuterium atoms into the Miconazole Nitrate molecule. This can be achieved through several methods, including:
Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Thin Film Hydration Method: This involves dissolving phospholipids and cholesterol in an organic solvent, followed by hydration with a deuterium-containing aqueous phase.
Microemulsion Method: This method uses a combination of oils, surfactants, and co-surfactants to create a microemulsion that facilitates the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions: Miconazole-d5 Nitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Miconazole-d5 Nitrate has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Miconazole Nitrate in the body.
Metabolic Pathways: Helps in tracing the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antifungal agents by providing insights into the drug’s behavior in biological systems.
Analytical Chemistry: Employed as a reference standard in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Mechanism of Action
Miconazole-d5 Nitrate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to increased permeability and leakage of essential cellular components. The primary molecular target is the enzyme CYP450 14α-lanosterol demethylase, which is involved in ergosterol synthesis .
Comparison with Similar Compounds
Miconazole Nitrate: The non-deuterated form of Miconazole-d5 Nitrate, widely used as an antifungal agent.
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: An imidazole antifungal used to treat various fungal infections.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s chemical properties. This makes it an invaluable tool in scientific research, particularly in the fields of drug development and analytical chemistry .
Properties
IUPAC Name |
nitric acid;1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/i9D2,10D2,18D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCACAIVAXEFAL-CDCUZREZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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